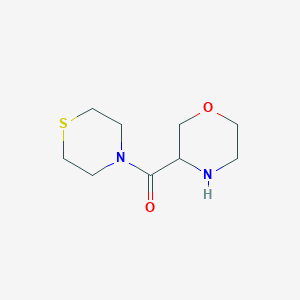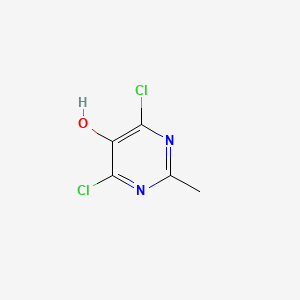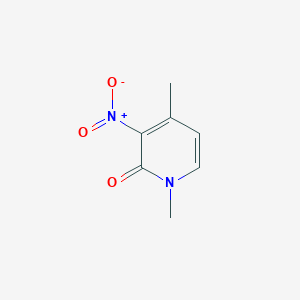
1,4-Dimethyl-3-nitropyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-3-nitropyridin-2(1H)-one: is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with two methyl groups at positions 1 and 4, a nitro group at position 3, and a keto group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-3-nitropyridin-2(1H)-one can be synthesized through several synthetic routes. One common method involves the nitration of 1,4-dimethylpyridin-2(1H)-one. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Another synthetic route involves the oxidation of 1,4-dimethyl-3-aminopyridin-2(1H)-one. This reaction can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions. The oxidation process converts the amino group to a nitro group, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration or oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethyl-3-nitropyridin-2(1H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as halogens or alkyl groups.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like chlorine or bromine, alkylating agents such as alkyl halides.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products
Reduction: 1,4-Dimethyl-3-aminopyridin-2(1H)-one.
Substitution: 1,4-Dimethyl-3-halopyridin-2(1H)-one, 1,4-Dimethyl-3-alkylpyridin-2(1H)-one.
Oxidation: 1,4-Dicarboxy-3-nitropyridin-2(1H)-one.
Applications De Recherche Scientifique
1,4-Dimethyl-3-nitropyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1,4-dimethyl-3-nitropyridin-2(1H)-one depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets involved in its mechanism of action are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
1,4-Dimethyl-3-nitropyridin-2(1H)-one can be compared with other similar compounds, such as:
1,4-Dimethyl-3-aminopyridin-2(1H)-one: This compound has an amino group instead of a nitro group, which significantly alters its chemical reactivity and biological activity.
1,4-Dimethyl-3-chloropyridin-2(1H)-one: The presence of a chlorine atom instead of a nitro group changes the compound’s properties, making it more suitable for different types of chemical reactions.
1,4-Dimethyl-3-hydroxypyridin-2(1H)-one: The hydroxyl group imparts different chemical and biological properties compared to the nitro group.
Propriétés
Formule moléculaire |
C7H8N2O3 |
|---|---|
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
1,4-dimethyl-3-nitropyridin-2-one |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-4-8(2)7(10)6(5)9(11)12/h3-4H,1-2H3 |
Clé InChI |
YPDQKPACNBNYKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C=C1)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


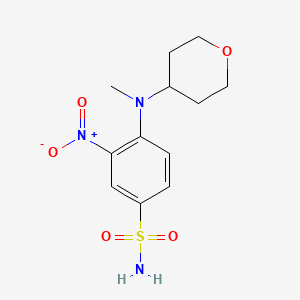
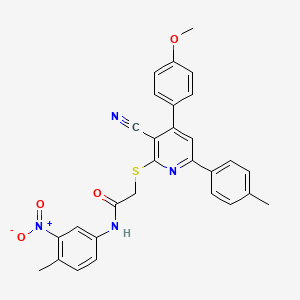
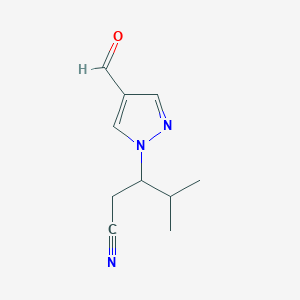

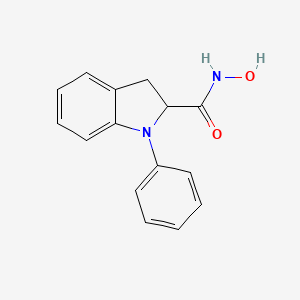
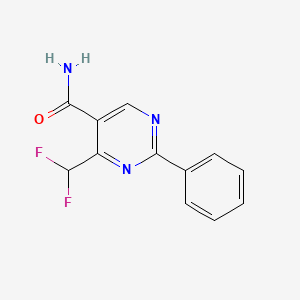
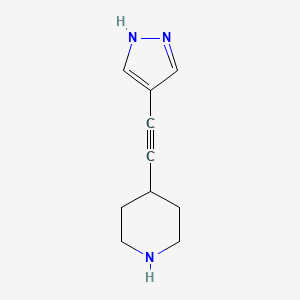
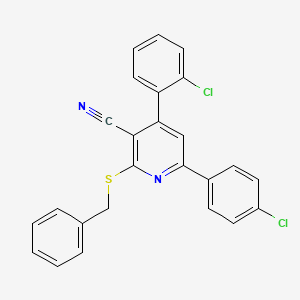
![2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055698.png)
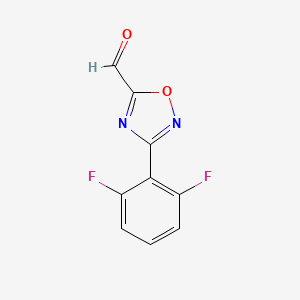
![7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B15055707.png)
![8-Bromo-5-methoxypyrido[3,4-b]pyrazine](/img/structure/B15055713.png)
